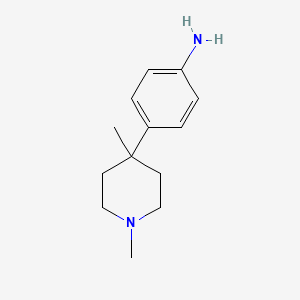

4-(1,4-Dimethylpiperidin-4-yl)aniline

Overview

Description

“4-(1,4-Dimethylpiperidin-4-yl)aniline” is an organic compound that is used as an intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff . It is offered by several scientific companies .

Molecular Structure Analysis

The molecular weight of “this compound” is 204.32 . The IUPAC name for this compound is this compound and its InChI code is 1S/C13H20N2/c1-13(7-9-15(2)10-8-13)11-3-5-12(14)6-4-11/h3-6H,7-10,14H2,1-2H3 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Applications in Antimicrobial and Antitubercular Research

One of the prominent applications of derivatives similar to 4-(1,4-Dimethylpiperidin-4-yl)aniline is in the field of antimicrobial and antitubercular research. Compounds like bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, involving a similar structure, have been synthesized to explore their antimicrobial and antimycobacterial properties. The study specifically synthesized an intermediate compound closely related to this compound, using the palladium-catalyzed Suzuki cross-coupling reaction. This compound exhibited promising antimycobacterial activity, comparable to standard drugs, indicating its potential in the treatment of diseases like tuberculosis (Patel et al., 2012).

Application in Electroluminescence

Another application of related compounds is in the field of electroluminescence. Compounds with a structural framework similar to this compound have been synthesized and characterized for their electroluminescent properties. These materials exhibited intense fluorescence emission, reversible anodic oxidation, and cathodic reduction. They served as emitting materials in organic electroluminescent (EL) devices, showcasing the ability to emit multicolor light, including white, and function as host materials for emissive dopants, offering color tuning and enhanced performance (Doi et al., 2003).

Application in Optical Properties

Derivatives of aniline, structurally similar to this compound, have been synthesized and studied for their optical properties. Compounds like N,N-dimethyl-4-((E)-(4-((E)-((5-phenylthiophen-2-yl)methylene)amino)phenyl)diazenyl)aniline have shown promising results in UV-absorption spectroscopy, displaying energy of the optical band gap. The optical properties were analyzed through various techniques, indicating potential applications in fields requiring specific optical characteristics (Shili et al., 2020).

Application in Fluorescent Thermometry

Compounds structurally related to this compound have been utilized in the development of ratiometric fluorescent thermometers. For instance, N,N-dimethyl-4-((2-methylquinolin-6-yl)ethynyl)aniline demonstrated an unusual intensification of fluorescence intensity with increasing temperature. This property is leveraged in ratiometrically detecting temperatures, showcasing the compound's utility in temperature-sensitive applications (Cao et al., 2014).

Safety and Hazards

Properties

IUPAC Name |

4-(1,4-dimethylpiperidin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(7-9-15(2)10-8-13)11-3-5-12(14)6-4-11/h3-6H,7-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSMNNZYZSCMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)

![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)